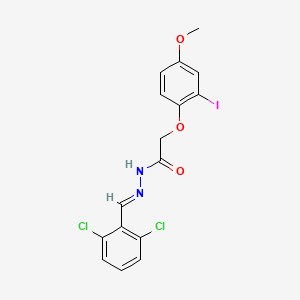

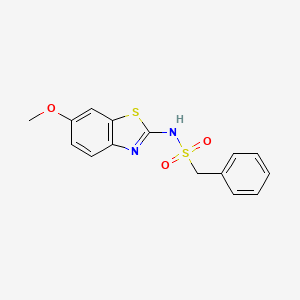

N'-(2,6-dichlorobenzylidene)-2-(2-iodo-4-methoxyphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds typically involves condensation reactions between appropriate benzaldehydes and acetohydrazides in the presence of catalysts. For instance, the synthesis of similar acetohydrazide compounds has been reported through the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, showcasing a methodology that could potentially be adapted for our compound of interest (Gang Liu & Jie Gao, 2012).

Molecular Structure Analysis

The molecular structure of related acetohydrazides has been elucidated using techniques such as X-ray crystallography, revealing insights into their geometrical configuration, bond lengths, and angles. Studies on similar compounds have shown that these molecules can crystallize in various space groups, with molecular geometry optimized using density functional theory (DFT) to compare with experimental data, providing a foundational basis for understanding the structural characteristics of N'-(2,6-dichlorobenzylidene)-2-(2-iodo-4-methoxyphenoxy)acetohydrazide (Ersin Inkaya et al., 2012).

Chemical Reactions and Properties

Acetohydrazide derivatives are known for their reactivity in condensation reactions, forming Schiff bases when reacted with aldehydes. This reactivity is central to the chemical properties of compounds like this compound, facilitating the formation of various heterocyclic compounds which can exhibit a wide range of biological activities. The presence of electron-withdrawing and electron-donating groups within the molecule influences its chemical behavior, particularly in nucleophilic substitution reactions and the formation of coordination complexes with metals (H. Yathirajan et al., 2007).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure. For example, the presence of halogen atoms and the methoxy group can significantly affect the compound's melting point, solubility, and crystalline form. The orthorhombic crystal structure and specific space group occupancies reported in related studies suggest that the physical properties of our compound might also be influenced by its precise molecular geometry and intermolecular interactions within the crystal lattice (Yu-Feng Li & F. Jian, 2008).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interaction with various reagents, can be inferred from studies on similar compounds. These properties are significantly influenced by the functional groups present in the molecule. The acetohydrazide moiety, for instance, is known for its involvement in hydrogen bonding, which can affect solubility and reactivity. Moreover, the presence of dichlorobenzylidene and methoxyphenoxy groups may confer additional stability and reactivity patterns, useful in synthesizing novel derivatives with potential applications (T. V. Quoc et al., 2019).

Propriétés

IUPAC Name |

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(2-iodo-4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2IN2O3/c1-23-10-5-6-15(14(19)7-10)24-9-16(22)21-20-8-11-12(17)3-2-4-13(11)18/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWYYUZALUOLFV-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5605421.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605424.png)

![N-[2-(4-fluorophenyl)ethyl]-1-(trans-4-hydroxycyclohexyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5605443.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)

![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)

![1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5605477.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5605481.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5605498.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)

![N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B5605509.png)